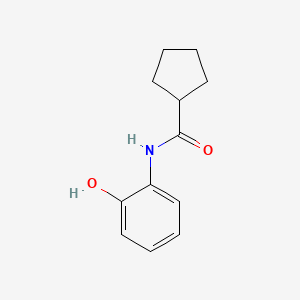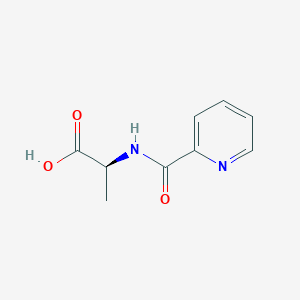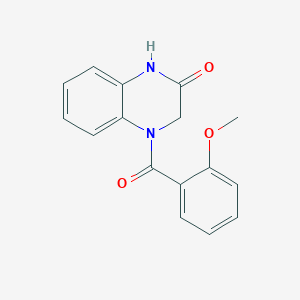
N-(2-hydroxyphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)cyclopentanecarboxamide, commonly known as CPP-ACP, is a bioactive molecule that has gained significant attention in the field of dentistry. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have numerous benefits for oral health. The purpose of
作用機序
The mechanism of action of N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP is complex and not fully understood. However, it is believed that N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP works by binding to tooth enamel and forming a protective layer that helps to prevent the loss of minerals. N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP also helps to promote the absorption of calcium and phosphate ions, which are essential for the remineralization of tooth enamel.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP has several biochemical and physiological effects that make it an effective treatment for dental care. N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to remineralize tooth enamel. N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP also helps to reduce the acidity in the mouth, which can help to prevent the growth of harmful bacteria.
実験室実験の利点と制限
N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP has several advantages for lab experiments, including its stability and ease of use. N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP is also relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to using N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP in lab experiments. For example, the complex nature of N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP makes it difficult to study its mechanism of action in detail.
将来の方向性
There are several future directions for research on N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP. One area of research is to explore the potential of N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP for the treatment of other dental conditions, such as periodontal disease. Another area of research is to develop new formulations of N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP that are more effective and easier to use. Finally, more research is needed to fully understand the mechanism of action of N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP and how it can be used to improve oral health.
Conclusion:
In conclusion, N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP is a bioactive molecule that has numerous benefits for oral health. N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP has been extensively studied for its potential to remineralize tooth enamel, reduce the risk of dental caries, and improve overall oral health. N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. While there are some limitations to using N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP in lab experiments, there are also many future directions for research on this promising molecule.
合成法
N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP is synthesized by combining casein phosphopeptide (N-(2-hydroxyphenyl)cyclopentanecarboxamide) and amorphous calcium phosphate (ACP). N-(2-hydroxyphenyl)cyclopentanecarboxamide is derived from milk proteins and contains a high concentration of phosphoserine residues. ACP is a form of calcium phosphate that is highly soluble and can be easily absorbed by the body. The combination of N-(2-hydroxyphenyl)cyclopentanecarboxamide and ACP results in a complex that is stable and has a high affinity for tooth enamel.
科学的研究の応用
N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP has been extensively studied for its potential benefits in dental care. Research has shown that N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP can help to remineralize tooth enamel, reduce the risk of dental caries, and improve overall oral health. N-(2-hydroxyphenyl)cyclopentanecarboxamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
特性
IUPAC Name |
N-(2-hydroxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-8-4-3-7-10(11)13-12(15)9-5-1-2-6-9/h3-4,7-9,14H,1-2,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFMUJOOHHQTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-tert-butylphenyl)piperidin-4-yl]-4-cyclopropyl-1,4-diazepane-1-carboxamide](/img/structure/B7536414.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7536439.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)

![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)